Superior Prevention of Spontaneous Platelet Activation in Whole Blood vs. Aspirin
In an ex vivo whole blood assay, Cloricromen (AD6) at 20–50 μM prevented the spontaneous decrease in platelet count and release of β-thromboglobulin (BTG) for at least 150 minutes, whereas acetylsalicylic acid (ASA) at equivalent concentrations showed no protective effect [1]. This indicates a distinct mechanism not reliant on cyclooxygenase inhibition.
| Evidence Dimension | Prevention of spontaneous platelet activation (whole blood) |
|---|---|
| Target Compound Data | AD6 (20–50 μM) prevented fall in platelet count and BTG release for ≥150 min |
| Comparator Or Baseline | Acetylsalicylic acid (ASA) at equivalent concentrations |
| Quantified Difference | ASA showed no protective effect |
| Conditions | Anticoagulated human whole blood or platelet-rich plasma (PRP) incubated ex vivo |
Why This Matters
This demonstrates Cloricromen's unique ability to inhibit the basal, contact-induced platelet activation that occurs during blood collection and storage, a property critical for ex vivo experimental reliability and potentially for in vivo prevention of microthrombi formation.
- [1] Travagli RA, et al. Molecular aspects of cloricromene (AD6) distribution in human platelets and its pharmacological effects. Thromb Res. 1989 May 15;54(4):327-38. View Source
